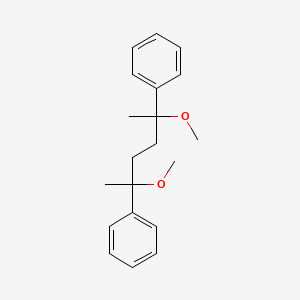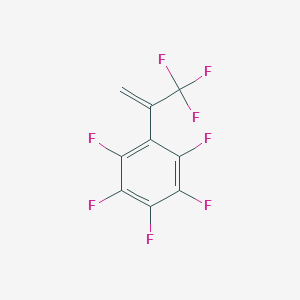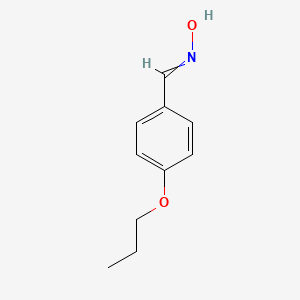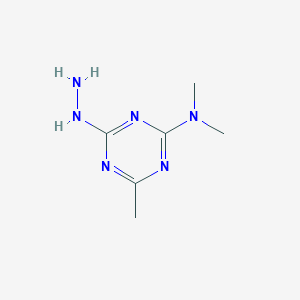![molecular formula C16H17ClOS B14597016 4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene CAS No. 61166-82-3](/img/structure/B14597016.png)
4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a chlorophenoxy group, a methyl group, and a propan-2-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the preparation of the 3-chlorophenoxy intermediate, which can be synthesized by reacting 3-chlorophenol with an appropriate halogenating agent.
Alkylation: The next step involves the alkylation of the chlorophenoxy intermediate with a methylating agent to introduce the methyl group.
Thioether Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the chlorophenoxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced chlorophenoxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)thio]benzene: Similar structure but with a thioether group instead of a sulfanyl group.
4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)oxy]benzene: Similar structure but with an ether group instead of a sulfanyl group.
Uniqueness
4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene is unique due to the presence of the propan-2-ylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
Properties
CAS No. |
61166-82-3 |
|---|---|
Molecular Formula |
C16H17ClOS |
Molecular Weight |
292.8 g/mol |
IUPAC Name |
4-(3-chlorophenoxy)-1-methyl-2-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C16H17ClOS/c1-11(2)19-16-10-15(8-7-12(16)3)18-14-6-4-5-13(17)9-14/h4-11H,1-3H3 |
InChI Key |
SKXQALORRFGAIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC(=CC=C2)Cl)SC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol](/img/structure/B14596939.png)
![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol)](/img/structure/B14596944.png)
![10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14596952.png)


![4-[(Ethylamino)methyl]-5-[(ethylsulfanyl)methyl]-2-methylpyridin-3-ol](/img/structure/B14596968.png)
![Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14596985.png)
![Phosphorane, [(4-bromophenyl)methylene]triphenyl-](/img/structure/B14596995.png)

![4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine](/img/structure/B14597003.png)

![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]-](/img/structure/B14597015.png)


